Benzenamine, 3,5-dimethoxy-4-(phenylmethoxy)-

GlyT2 inhibition Analgesic drug discovery Structure-activity relationship

Benzenamine, 3,5-dimethoxy-4-(phenylmethoxy)- (CAS 482627-97-4), systematically known as 4-benzyloxy-3,5-dimethoxyaniline, is a trisubstituted aromatic aniline building block characterized by a free primary amine (-NH₂) at C1, two electron-donating methoxy groups (-OCH₃) at C3 and C5, and a benzyl-protected hydroxyl group (-OCH₂Ph) at C4. With a molecular weight of 259.30 g/mol (C₁₅H₁₇NO₃) and a computed XLogP3 of 2.6, this compound occupies a specific niche among protected aniline intermediates.

Molecular Formula C15H17NO3
Molecular Weight 259.30 g/mol
CAS No. 482627-97-4
Cat. No. B12285675
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzenamine, 3,5-dimethoxy-4-(phenylmethoxy)-
CAS482627-97-4
Molecular FormulaC15H17NO3
Molecular Weight259.30 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OCC2=CC=CC=C2)OC)N
InChIInChI=1S/C15H17NO3/c1-17-13-8-12(16)9-14(18-2)15(13)19-10-11-6-4-3-5-7-11/h3-9H,10,16H2,1-2H3
InChIKeyDJAXADRNOZEMLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzenamine, 3,5-dimethoxy-4-(phenylmethoxy)- (CAS 482627-97-4): A Structurally Defined 4-Benzyloxy-3,5-dimethoxyaniline Synthetic Intermediate for Medicinal Chemistry and Organic Synthesis


Benzenamine, 3,5-dimethoxy-4-(phenylmethoxy)- (CAS 482627-97-4), systematically known as 4-benzyloxy-3,5-dimethoxyaniline, is a trisubstituted aromatic aniline building block characterized by a free primary amine (-NH₂) at C1, two electron-donating methoxy groups (-OCH₃) at C3 and C5, and a benzyl-protected hydroxyl group (-OCH₂Ph) at C4. With a molecular weight of 259.30 g/mol (C₁₅H₁₇NO₃) and a computed XLogP3 of 2.6, this compound occupies a specific niche among protected aniline intermediates. It has been utilized as a synthetic precursor in the preparation of GlyT2-targeted benzamides and podophyllotoxin-derived anticancer agents, where the orthogonal reactivity of the free aniline nitrogen relative to the O-benzyl-protected phenol is critical for regioselective functionalization [1]. Available commercially through specialized chemical suppliers such as Shaoyuan Technology (SY311821; MFCD20694411), this compound is classified as a high-end organic synthesis building block intended for research use .

Why 3,5-Dimethoxyaniline Derivatives Cannot Replace 4-Benzyloxy-3,5-dimethoxyaniline (CAS 482627-97-4) in Regioselective Synthetic Sequences


Substituting a generic aniline or even its 3,5-dimethoxy or 4-benzyloxy monofunctional variants for this specifically patterned intermediate carries substantial risk of synthetic failure. The free -NH₂ group is the primary handle for amidation, reductive amination, or diazotization, while the benzyl-protected 4-OH allows late-stage hydrogenolytic deprotection to reveal a free phenol for further derivatization. Compounds lacking the 4-benzyloxy group, such as 3,5-dimethoxyaniline, forfeit this orthogonal protecting-group strategy . Conversely, 4-benzyloxyaniline lacking the 3,5-dimethoxy substitution alters the electron density of the aromatic ring, modifying reactivity in electrophilic substitution and coupling reactions. The OMe groups also influence the steric environment around the aniline nitrogen, affecting amidation kinetics and regiochemical outcomes. In contrast, the dimethyl analog (4-benzyloxy-3,5-dimethylaniline) eliminates the ether oxygen lone-pair electronic contributions entirely, changing the Hammett substituent constants and potentially altering the bioactivity profile of downstream products. These structural differences are not trivially compensated, making precise specification of this exact CAS number essential for reproducibility in multi-step medicinal chemistry campaigns [1].

Quantitative Differentiation Evidence for 4-Benzyloxy-3,5-dimethoxyaniline (CAS 482627-97-4) Relative to Key Structural Comparators


Differentiation from 4-Benzyloxy-3,5-dimethylaniline: Methoxy vs. Methyl Electronic Contribution to Downstream GlyT2 Inhibitor Potency

This compound serves as a critical precursor to the potent and selective GlyT2 inhibitor ORG 25543 (IC₅₀ = 16 nM for human GlyT2), where the 3,5-dimethoxy substitution is essential for high-affinity binding [1]. The corresponding dimethyl-substituted scaffold (using 4-benzyloxy-3,5-dimethylaniline as precursor) would lack the oxygen lone pairs that contribute to hydrogen-bond acceptor capacity and electronic modulation of the benzamide pharmacophore. While a direct side-by-side comparison of the aniline intermediates themselves has not been published, the GlyT2 inhibitory activity of ORG 25543 (IC₅₀ = 16 nM) has been benchmarked against other GlyT2 inhibitors such as ALX-1393 (GlyT2 pIC₅₀ = 7.1; GlyT1 pIC₅₀ = 5.4), establishing the 3,5-dimethoxybenzamide core as pharmacophorically privileged . The methoxy substituents increase the topological polar surface area (TPSA = 53.7 Ų for the target aniline) relative to the dimethyl analog (estimated TPSA ~26 Ų), which influences blood-brain barrier penetration potential of final drug candidates [2].

GlyT2 inhibition Analgesic drug discovery Structure-activity relationship

Orthogonal Deprotection Strategy: Benzyl Ether Stability Enables Synthetic Sequences Incompatible with Free Phenol or Methyl Ether Analogs

The benzyl-protected phenol in this compound provides a key orthogonal handle: the benzyl ether withstands conditions that would oxidize or alkylate a free phenol, yet is quantitatively cleaved by catalytic hydrogenation (H₂, Pd/C) under conditions that leave the aniline and methoxy groups intact [1]. In the published synthesis of 4-hydroxy-3,5-dimethoxybenzamides as potential neurotropic agents, the corresponding 4-benzyloxy-3,5-dimethoxybenzoyl chloride was reacted with amines, and subsequent debenzylation via catalytic hydrogenation on palladium cleanly afforded the free 4-hydroxy derivatives [1]. In contrast, the direct use of 4-hydroxy-3,5-dimethoxyaniline would complicate amidation selectivity (competing O-acylation). The methyl-protected analog (4-methoxy-3,5-dimethoxyaniline) requires harsher demethylation conditions (BBr₃ or HBr) that are incompatible with acid-sensitive functionality elsewhere in the molecule. The synthesis route collected by LookChem demonstrates a 3-step process utilizing iron/ammonium chloride reduction at 75°C with the benzyl ether remaining intact, confirming its thermal and reductive stability .

Protecting group strategy Multi-step organic synthesis Hydrogenolytic deprotection

Commercial Availability and Purity Benchmarking Against Closest Analogs

4-Benzyloxy-3,5-dimethoxyaniline (CAS 482627-97-4) is stocked by specialized research chemical suppliers with batch-specific purity data. Shaoyuan Technology lists this compound under catalog SY311821 within their 'High-End Chemicals > Organic Synthesis Building Blocks > Amines and Anilines > Anilines' category, confirming commercial-scale production . In contrast, the closest analog 4-benzyloxy-3,5-dimethylaniline (CAS 130211-83-5; MW 227.30) is more widely available but lacks the 3,5-dimethoxy electronic profile. The related 4-hydroxy-3,5-dimethoxyaniline (free phenol) has limited commercial availability due to oxidative instability of the electron-rich aminophenol. PubChem records confirm the target compound has a defined DSSTox Substance ID (DTXSID701264866) and a MDL number (MFCD20694411), facilitating unambiguous procurement and regulatory documentation [1]. The CAS Common Chemistry entry verifies nomenclature: 3,5-dimethoxy-4-(phenylmethoxy)benzenamine [1].

Chemical procurement Building block availability Purity specification

Scaffold Utility in Podophyllotoxin-Derived Anticancer Agents (JNC-1043 Series)

The 4-benzyloxy-3,5-dimethoxyphenyl moiety is a direct substructure of JNC-1043, a novel β-apopicropodophyllin derivative that exhibits anticancer activity and radiosensitizing effects in colorectal cancer (CRC) cells [1]. JNC-1043, (5S)-5-(4-benzyloxy-3,5-dimethoxy-phenyl)-5,9-dihydro-8H-furo[3',4':6,7]naphtho[2,3-d][1,3]dioxol-6-one, incorporates the entire target compound scaffold as its A-ring substituent. Studies demonstrate that JNC-1043 promotes apoptosis in CRC cells mediated by mitochondrial ROS and acts as a radiosensitizer [1]. While the aniline nitrogen is not present in JNC-1043 (the phenyl ring is directly C-linked), the 4-benzyloxy-3,5-dimethoxyaniline serves as a versatile precursor for generating diverse N-substituted analogs via the free amine handle, which is absent in the corresponding benzaldehyde or boronic acid derivatives. This permits exploration of N-alkylated, N-acylated, or N-arylated variations that are inaccessible from the non-aminated analog .

Anticancer drug discovery Podophyllotoxin derivatives Colorectal cancer radiosensitizer

Optimal Research and Industrial Application Scenarios for 4-Benzyloxy-3,5-dimethoxyaniline (CAS 482627-97-4)


Synthesis of GlyT2 Inhibitor Pharmacophores via Aniline-to-Benzamide Conversion

The primary high-value application is in the preparation of 4-benzyloxy-3,5-dimethoxybenzamide derivatives, exemplified by the selective GlyT2 inhibitor ORG 25543 (IC₅₀ = 16 nM). The free aniline nitrogen undergoes clean amide coupling with activated carboxylic acid derivatives (e.g., 1-(dimethylamino)cyclopentanecarboxylic acid), and the subsequent hydrogenolytic removal of the benzyl group reveals the 4-hydroxy group for further diversification (e.g., radiolabeling with [¹⁸F]fluoropropyl tosylate for PET tracer development) [1]. This application scenario demands the specific 3,5-dimethoxy-4-benzyloxy substitution pattern; analogs with methyl in place of methoxy or with free phenol instead of benzyl ether yield inferior potency or synthetic complications respectively. Researchers developing novel GlyT2 modulators for neuropathic pain or as pharmacological tools should specify this exact CAS number to ensure fidelity to published SAR [1].

Key Intermediate for Podophyllotoxin-Derived Anticancer Lead Optimization via N-Diversification

The compound serves as a privileged intermediate for generating N-substituted analogs of the podophyllotoxin-derived A-ring scaffold. While JNC-1043 itself bears the 4-benzyloxy-3,5-dimethoxyphenyl group as a C-linked substituent, the aniline form enables systematic N-alkylation, N-acylation, or N-arylation to explore structural space inaccessible from the corresponding benzaldehyde or boronic acid. This is particularly relevant for structure-activity relationship (SAR) studies aimed at improving the potency and selectivity of mitochondrial ROS-mediated apoptosis inducers in colorectal cancer models [2]. The benzyl group remains intact during amination chemistry, providing a protected phenol handle for late-stage modification after the amine diversification is complete [2].

Orthogonally Protected Building Block for Multi-Step Medicinal Chemistry Campaigns Requiring Chemoselective Phenol Unveiling

In any multi-step synthesis where a 4-hydroxy-3,5-dimethoxyaniline motif is ultimately required but the free phenol cannot be carried through earlier synthetic steps (due to oxidation, undesired alkylation, or competing nucleophilicity), this benzyl-protected variant is the reagent of choice. The benzyl ether withstands reductive conditions (Fe/NH₄Cl at 75°C), nucleophilic conditions (amide bond formation), and mild oxidizing environments, then is cleanly removed by catalytic hydrogenation (H₂, Pd/C) at the final stage to liberate the free phenol without affecting the aniline or methoxy groups [3]. This orthogonal deprotection strategy is well-validated in the published synthesis of 4-hydroxy-3,5-dimethoxybenzamides, where the benzyl-protected benzoyl chloride was reacted with various amines prior to debenzylation [3]. The 4-methoxy analog cannot serve this purpose, as methyl ether cleavage requires harsh Lewis acidic conditions (BBr₃) incompatible with sensitive amide or heterocyclic functionality.

Pharmacological Tool Compound Synthesis: Aniline-Based Derivatization for Chemical Biology Probe Development

The free primary amine enables conjugation to fluorophores, biotin, or photoaffinity labels for chemical biology applications, while the 3,5-dimethoxy-4-benzyloxy scaffold maintains the pharmacophoric elements required for target engagement. Researchers studying glycine transporter GlyT2 biology or developing target-engagement assays for podophyllotoxin-binding proteins can utilize this intermediate to generate probe molecules via straightforward amidation or reductive amination chemistry on the aniline nitrogen. The benzyl group provides a spectroscopic handle (UV absorbance at ~254 nm) for HPLC purification monitoring, and its eventual removal offers a site for introducing additional reporter groups if needed [4].

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